molecular formula C13H21NO4 B13465459 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

Cat. No.: B13465459
M. Wt: 255.31 g/mol
InChI Key: QVGSPPOXSMFPMM-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[211]hexane-1-carboxylic acid is a compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp or blue LED irradiation at 450 nm in the presence of specific catalysts .

Chemical Reactions Analysis

2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol . The major products formed from these reactions include the deprotected amine and the corresponding carboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the interaction of its molecular structure with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis . Upon removal of the Boc group, the resulting amine can interact with various biological targets, leading to the desired therapeutic effects .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16)

InChI Key

QVGSPPOXSMFPMM-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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